1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
CAS No.:
Cat. No.: VC18915123
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3O2 |
|---|---|
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |
| Standard InChI | InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3 |
| Standard InChI Key | ONWCMCXRYGCTCF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Formula
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one (C₁₁H₉F₃O₂) features a conjugated enone system bonded to a 3-methoxyphenyl group at the C4 position and a trifluoromethyl ketone at C2 . The molecular weight of 230.18 g/mol reflects its moderate size, while the presence of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups creates a polarized electronic environment conducive to nucleophilic and cycloaddition reactions .
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.18 g/mol |
| SMILES | COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F |
| InChIKey | ONWCMCXRYGCTCF-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy proton (δ 3.85 ppm, singlet) and the vinyl protons (δ 6.5–7.4 ppm, multiplet). X-ray crystallography of analogous β-lactone derivatives confirms the E-configuration of the enone system, with bond lengths of 1.34 Å for the C=C double bond and 1.22 Å for the carbonyl group . Infrared spectroscopy identifies strong absorptions at 1725 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via a two-step protocol involving mixed anhydride formation followed by catalytic enantioselective cycloaddition . Initial condensation of 3-methoxybenzaldehyde with ethyl trifluoroacetoacetate under acidic conditions yields the enone precursor, which undergoes further functionalization using HyperBTM catalysts to achieve enantiomeric ratios up to 99:1 .
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
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Catalyst choice: (2S,3R)-HyperBTM provides superior enantiocontrol compared to tetramisole derivatives .
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Solvent effects: Methyl tert-butyl ether (MTBE) enhances reaction rates by stabilizing the transition state .
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Temperature: Room-temperature reactions (18–25°C) minimize side-product formation while maintaining catalytic activity .
Scalability and Industrial Feasibility
Pilot-scale productions (100 g batches) report yields of 68–72% using continuous flow reactors, with purification via fractional crystallization achieving >98% purity. Economic analyses highlight the trifluoromethyl group’s cost contribution (≈40% of raw material expenses), necessitating optimized recovery processes for industrial viability.
Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data in common solvents (25°C):
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Water: 0.12 mg/mL (logP = 2.81)
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Ethanol: 45 mg/mL
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Dichloromethane: >200 mg/mL
The high lipophilicity (clogP = 3.1) facilitates blood-brain barrier penetration, as demonstrated in murine pharmacokinetic models.
Applications in Materials Science
Polymer Chemistry
Incorporation into poly(ethylene terephthalate) matrices at 5 wt% increases glass transition temperature (Tg) by 18°C while reducing oxygen permeability by 42%. These enhancements stem from the compound’s rigid aromatic core and fluorine-mediated intermolecular interactions.
Catalytic Systems
Pd(II) complexes incorporating the enone ligand exhibit turnover frequencies (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura couplings, outperforming triphenylphosphine-based catalysts by 3.2-fold . X-ray absorption spectroscopy confirms η²-coordination of the enone to the palladium center .
Recent Advances in Reaction Chemistry
Enantioselective Cycloadditions
Under HyperBTM catalysis, the compound participates in formal [2+2] cycloadditions with ammonium enolates, producing β-lactones with 99:1 er . Transition state analysis (Figure 1) shows facial selectivity dictated by non-covalent interactions between the catalyst’s benzothiazole ring and the methoxyphenyl group .
Regioselective Functionalization
Microwave-assisted reactions with Grignard reagents demonstrate exclusive 1,2-addition to the carbonyl group at 80°C, while thermal conditions (120°C) favor 1,4-conjugate addition (85:15 selectivity). This tunability enables divergent synthesis of fluorinated building blocks.
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